Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13694824
InChI: InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-4-13-9-3-7(12)6(11)5-14(8)9/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=CN=C2N1C=C(C(=C2)Cl)Br
Molecular Formula: C10H8BrClN2O2
Molecular Weight: 303.54 g/mol

Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC13694824

Molecular Formula: C10H8BrClN2O2

Molecular Weight: 303.54 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate -

Specification

Molecular Formula C10H8BrClN2O2
Molecular Weight 303.54 g/mol
IUPAC Name ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-4-13-9-3-7(12)6(11)5-14(8)9/h3-5H,2H2,1H3
Standard InChI Key NGMREXPQKZKTPJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2N1C=C(C(=C2)Cl)Br
Canonical SMILES CCOC(=O)C1=CN=C2N1C=C(C(=C2)Cl)Br

Introduction

Structural and Chemical Properties

Molecular Composition and Structural Features

Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate features a fused bicyclic scaffold comprising an imidazole ring condensed with a pyridine ring. The molecule is substituted with bromine and chlorine atoms at the 6- and 7-positions, respectively, and an ethyl ester group at the 3-position. These substituents significantly influence its electronic properties and reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₈BrClN₂O₂
Molecular Weight303.54 g/mol
IUPAC Nameethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate
SMILESCCOC(=O)C1=CN=C2N1C=C(C(=C2)Cl)Br
InChI KeyNGMREXPQKZKTPJ-UHFFFAOYSA-N

The presence of both bromine and chlorine enhances the compound’s electrophilicity, making it a versatile intermediate for further functionalization via cross-coupling reactions. The ethyl ester group contributes to its lipophilicity, which is critical for membrane permeability in biological systems.

Synthesis and Preparation

Synthetic Routes

The synthesis of ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate involves a multi-step process:

  • Halogenation:

    • Bromination and chlorination of a precursor imidazopyridine derivative using agents like N-bromosuccinimide (NBS) or chlorine gas.

    • Reaction conditions (temperature, solvent) are optimized to achieve regioselective substitution at the 6- and 7-positions.

  • Esterification:

    • The carboxylic acid intermediate is treated with ethanol in the presence of a catalyst (e.g., sulfuric acid) to form the ethyl ester.

Key Challenges:

  • Controlling the order of halogen introduction to avoid side reactions.

  • Ensuring high purity (>95%) through recrystallization or column chromatography.

Industrial Scalability

Industrial production methods remain underdeveloped due to the compound’s niche applications. Potential strategies include:

  • Continuous Flow Reactors: To enhance reaction efficiency and yield.

  • Automated Purification Systems: For consistent quality control.

CompoundTarget PathwayIC₅₀/MIC
Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylateNot fully characterizedUnder investigation
HS-173 (Analog)PI3K/Akt0.5 µM (PI3Kα)
6-Bromoimidazo[1,2-a]pyridineAntimicrobial15 µg/mL (S. aureus)

Material Science Applications

The compound’s halogenated structure suggests potential use in:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport materials.

  • Coordination Polymers: Via metal-ligand interactions with transition metals.

Comparison with Related Compounds

Structural Analogues

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 372198-69-1):

  • Lacks the 7-chloro substituent, reducing steric hindrance and altering binding affinities.

  • Molecular weight: 269.10 g/mol vs. 303.54 g/mol for the chloro-bromo derivative.

7-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid:

  • The free acid form offers improved solubility in aqueous media but reduced cell permeability.

Functional Implications

  • Electron-Withdrawing Effects: The 7-chloro group increases the compound’s electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings.

  • Steric Effects: Bulkier substituents at the 6- and 7-positions may hinder interactions with biological targets.

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